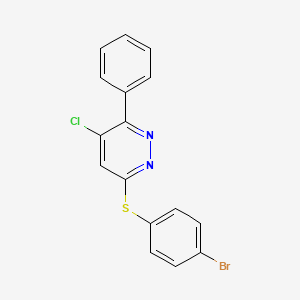

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

説明

BenchChem offers high-quality 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-(4-bromophenyl)sulfanyl-4-chloro-3-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKJYYQTRBATKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Synthesis and Mechanistic Pathway of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (CAS: 477872-30-3)

Executive Summary & Strategic Design

The synthesis of highly functionalized pyridazines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. The target molecule, 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide , represents a complex scaffold featuring a halogenated heteroaromatic core linked via a robust thioether bridge to a brominated aryl system.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as an engineered system of thermodynamic and kinetic controls. The retrosynthetic disconnection relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . By exploiting the inherent electronic asymmetry of the 3,5-dichloro-6-phenylpyridazine precursor, we can direct the soft 4-bromothiophenolate nucleophile exclusively to the C-3 position.

Synthetic workflow for 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Mechanistic Causality: The "Why" Behind the Chemistry

Regioselectivity in the SNAr Reaction

When 3,5-dichloro-6-phenylpyridazine is subjected to a nucleophile, two electrophilic sites (C-3 and C-5) are theoretically available. However, the reaction exhibits >99:1 regioselectivity for the C-3 position [1].

The Causality: The C-3 carbon is positioned alpha to the N-2 nitrogen. During the rate-determining nucleophilic attack, the resulting anionic Meisenheimer complex is profoundly stabilized by the adjacent electronegative nitrogen, which acts as an electron sink. Conversely, attack at C-5 forces the negative charge to delocalize through carbon atoms before reaching the nitrogen atoms, resulting in a higher activation energy barrier [2]. Furthermore, Hard-Soft Acid-Base (HSAB) theory dictates that the highly polarizable (soft) thiolate anion preferentially attacks the softer C-3 electrophilic center over the more sterically hindered C-5 position.

Mechanistic pathway of the regioselective SNAr reaction at the pyridazine C-3 position.

Quantitative Data & Reaction Optimization

To ensure a self-validating and scalable protocol, various conditions for the thioetherification step were evaluated. The goal was to maximize regioselectivity while preventing the degradation of the pyridazine core.

Table 1: Optimization of the SNAr Thioetherification

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Regioselectivity (C-3 : C-5) | Isolated Yield (%) |

| 1 | EtOH | Et3N | 78 (Reflux) | 4.0 | >95 : 5 | 72 |

| 2 | THF | NaH | 25 (RT) | 2.0 | 85 : 15 | 65 |

| 3 | DMF | K2CO3 | 25 (RT) | 12.0 | >99 : 1 | 84 |

| 4 | DMF | K2CO3 | 80 | 3.0 | >99 : 1 | 88 |

Data Interpretation: Entry 4 represents the optimal thermodynamic system. DMF stabilizes the polar transition state, while K2CO3 provides sufficient basicity to deprotonate the thiol (pKa ~6.5) without triggering unwanted hydrolysis of the C-5 chloride, a common side reaction when using stronger bases like NaH.

Experimental Protocols: A Self-Validating System

Every robust chemical protocol must possess built-in feedback loops. The following methodologies are designed so that the physical chemistry of the system inherently validates the success of each step.

Phase 1: Synthesis of 3,5-Dichloro-6-phenylpyridazine

Purpose: Conversion of the chemically inert diol/lactam tautomers into a highly reactive bis-electrophile [3].

-

Reagent Loading: Suspend 6-phenylpyridazine-3,5-diol (1.0 equiv, 50 mmol) in neat phosphorus oxychloride (POCl3, 10.0 equiv).

-

Activation: Heat the heterogeneous mixture to 105°C (reflux) under an inert N2 atmosphere for 3 hours.

-

Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogeneous amber solution, indicating the full conversion of the insoluble diol into the soluble dichloro-product.

-

-

Quenching & Isolation: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Neutralize the acidic aqueous phase to pH 7 using cold aqueous NH4OH.

-

Self-Validation Check: The hydrophobic 3,5-dichloro-6-phenylpyridazine will immediately precipitate as a pale yellow solid, physically separating itself from the water-soluble phosphoric acid byproducts.

-

-

Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol.

Phase 2: Regioselective SNAr Thioetherification

Purpose: Targeted displacement of the C-3 chloride to form the final sulfide.

-

Reaction Assembly: In an oven-dried flask, dissolve 3,5-dichloro-6-phenylpyridazine (1.0 equiv, 20 mmol) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (2.0 equiv) followed by 4-bromobenzenethiol (1.1 equiv).

-

Thermal SNAr: Stir the suspension at 80°C for 3 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf) will disappear, replaced by a distinct, UV-active product spot (higher Rf) due to the lipophilic nature of the newly attached bromophenyl group.

-

-

Aqueous Workup: Cool the mixture to room temperature and pour into 10 volumes of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove residual DMF) and brine.

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes) to yield the pure 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide as a crystalline solid.

Analytical Validation Standards

To definitively prove the structural integrity and regiochemistry of the synthesized compound, the following analytical signatures must be confirmed:

-

Mass Spectrometry (ESI-MS): The molecule (C16H10BrClN2S) possesses a highly distinct isotopic signature due to the presence of both Bromine and Chlorine. The mass spectrum must show a molecular ion [M+H]+ cluster at m/z 376.9 (base peak), 378.9 (~130% relative abundance due to 81 Br and 37 Cl contributions), and 380.9 (~30%).

-

1 H NMR (400 MHz, CDCl3): The critical self-validating signal is the solitary pyridazine proton at C-4. It will appear as a sharp singlet at approximately δ 7.85 ppm. The 4-bromophenyl thioether moiety will present as a classic AA'BB' spin system (two distinct doublets, J≈8.5 Hz) integrating for 4 protons between δ 7.40 - 7.65 ppm.

References

-

Olesen, P. H., Kappe, T., & Becher, J. (1988). Pyridazines with heteroatom substituents in position 3 and 5. 2. Regioselective introduction of mercapto groups in pyridazines. Journal of Heterocyclic Chemistry, 25(6), 1709-1711. URL:[Link]

-

Tišler, M., & Stanovnik, B. (1968). Nucleophilic Substitution in Halogenopyridazines. Advances in Heterocyclic Chemistry, 9, 211-320. URL:[Link]

The Pivotal Role of Physicochemical Properties in the Development of Bromophenyl Pyridazinyl Sulfide-Based Therapeutics: A Technical Guide

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, including anticancer and antimicrobial properties.[1][2][3] When functionalized with bromophenyl and sulfide moieties, these compounds present a promising class of therapeutic candidates. However, their journey from a laboratory curiosity to a clinical asset is fundamentally governed by their physicochemical properties. These properties—including lipophilicity, solubility, and ionization state (pKa)—dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug, ultimately determining its efficacy and safety.[4][5] This guide provides an in-depth exploration of the critical physicochemical properties of bromophenyl pyridazinyl sulfides, offering both theoretical grounding and practical, field-proven experimental protocols for their accurate determination.

The Strategic Importance of the Bromophenyl Pyridazinyl Sulfide Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is endowed with unique electronic properties that make it an excellent pharmacophore.[6] The inclusion of a bromophenyl group can enhance binding interactions with target proteins through halogen bonding and increased lipophilicity, while the sulfide linker offers structural flexibility and a potential site for metabolic activity. This combination has led to the investigation of these compounds in various therapeutic areas.[7][8][9] For drug development professionals, understanding the structure-property relationships (SPR) is paramount. For instance, modulating lipophilicity can be the key to unlocking blood-brain barrier penetration, while ensuring adequate aqueous solubility is critical for oral bioavailability.[5][10]

Synthesis of Bromophenyl Pyridazinyl Sulfides: A Representative Protocol

The synthesis of this class of compounds typically involves a multi-step process, beginning with the formation of a core pyridazine structure, followed by the introduction of the bromophenyl and sulfide moieties. A common synthetic route involves the reaction of a bromophenyl-substituted pyridazine precursor, often a chloropyridazine, with a desired thiol.[5][11][12]

The initial precursor, such as 6-(4-bromophenyl)-3-chloropyridazine, can be synthesized from commercially available starting materials.[13] The subsequent nucleophilic substitution with a thiol introduces the sulfide linkage.

Experimental Protocol: Synthesis of a 3-(Arylthio)-6-(4-bromophenyl)pyridazine Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to form the target sulfide.

Materials:

-

6-(4-bromophenyl)-3-chloropyridazine

-

Aryl thiol (e.g., thiophenol)

-

Potassium carbonate (K₂CO₃) or similar base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-(4-bromophenyl)-3-chloropyridazine (1.0 equivalent) and the aryl thiol (1.1 equivalents) in DMF.

-

Base Addition: Add potassium carbonate (2.0 equivalents) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure bromophenyl pyridazinyl sulfide.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC. The melting point should also be recorded.

Caption: A generalized workflow for the synthesis of bromophenyl pyridazinyl sulfides.

Lipophilicity: The Gatekeeper of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[4][5] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more relevant. Lipophilicity profoundly influences solubility, membrane permeability, plasma protein binding, and metabolism.[5] An optimal lipophilicity range (typically LogP between 1 and 5) is often sought to balance permeability with aqueous solubility.

Experimental Determination of Lipophilicity: Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for LogP determination, involving the direct measurement of a compound's concentration in two immiscible phases at equilibrium.[14][15][16]

Protocol: Shake-Flask LogD₇.₄ Determination

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with phosphate buffer (pH 7.4) and the phosphate buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound. The volume ratio of the two phases should be adjusted based on the expected LogD to ensure quantifiable concentrations in both layers.[16]

-

Equilibration: Cap the tube and shake it vigorously for 1-2 hours at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[14]

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method against a calibration curve.[3]

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Concentration]octanol / [Concentration]aqueous)

Rapid Lipophilicity Measurement: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the laborious nature of the shake-flask method, RP-HPLC has become a widely accepted high-throughput alternative for estimating lipophilicity.[4][17][18][19] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.

Protocol: RP-HPLC for LogP Estimation

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and water/buffer.

-

A set of 5-7 reference compounds with known LogP values that span the expected range of the test compounds.

-

Test compound solution.

Procedure:

-

System Setup: Equilibrate the C18 column with the chosen isocratic mobile phase (e.g., 60:40 methanol:water). The mobile phase composition is critical; methanol is often preferred as it can mimic the hydrogen bonding of n-octanol.[18][19]

-

Calibration: Inject the solution of reference compounds and record their retention times (tᵣ).

-

Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like thiourea).

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear regression of this plot provides the calibration equation: LogP = a * (log k) + b.[18]

-

Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and determine its retention time and log k value.

-

Calculate LogP: Use the calibration equation to calculate the LogP of the test compound from its measured log k.

Caption: Workflow for LogP determination using RP-HPLC.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[10][20] For bromophenyl pyridazinyl sulfides, which are often crystalline solids with relatively high molecular weights, assessing solubility early is crucial.

Experimental Protocol: Thermodynamic Solubility Determination

The equilibrium (thermodynamic) solubility is determined using the shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium.[20]

Materials:

-

Test compound (solid)

-

Solvent (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature for 24-72 hours to ensure equilibrium is reached.[20]

-

Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Quantification: Dilute the filtered saturated solution with the mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve.

-

Reporting: Report the solubility in units such as µg/mL or µM at the specified pH and temperature.

Ionization Constant (pKa): The pH-Dependent Personality

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyridazine ring contains basic nitrogen atoms, making these compounds likely to be weak bases. The pKa dictates the extent of ionization at different physiological pH values (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4). Since the ionized form is typically more water-soluble and the neutral form is more membrane-permeable, pKa is a critical parameter influencing the entire ADME profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Materials:

-

Test compound

-

Calibrated pH meter with a high-precision electrode

-

Automated titrator or a precision burette

-

Standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions

-

Co-solvent (e.g., methanol or DMSO) for compounds with low water solubility

-

Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). If necessary, a small amount of co-solvent can be used, but its effect on the pH readings must be accounted for.

-

Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with standardized HCl to a low pH (e.g., pH 2), then back-titrate with standardized KOH past the equivalence point(s) to a high pH (e.g., pH 12).

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by using specialized software that analyzes the first or second derivative of the curve. The pH at the half-equivalence point corresponds to the pKa.

Data Synthesis and Structure-Property Relationships

Systematic analysis of physicochemical data allows for the development of crucial structure-property and structure-activity relationships (SAR). By synthesizing a small library of bromophenyl pyridazinyl sulfides with varied substituents, researchers can correlate changes in properties with structural modifications.

Table 1: Physicochemical Properties of Hypothetical Bromophenyl Pyridazinyl Sulfide Analogs

| Compound ID | R-Group on Sulfide | M.P. (°C) | Solubility (µg/mL at pH 7.4) | LogD₇.₄ (Experimental) | pKa (Basic) |

| BPS-001 | Phenyl | 155-157 | 15.2 | 3.85 | 3.2 |

| BPS-002 | 4-Chlorophenyl | 168-170 | 8.5 | 4.40 | 2.9 |

| BPS-003 | 4-Methoxyphenyl | 149-151 | 18.1 | 3.60 | 3.5 |

| BPS-004 | 4-Nitrophenyl | 180-182 | 5.3 | 3.95 | 2.5 |

From this hypothetical data, clear trends emerge. The electron-withdrawing chloro (BPS-002) and nitro (BPS-004) groups decrease basicity (lower pKa) and solubility while increasing lipophilicity (higher LogD for BPS-002). Conversely, the electron-donating methoxy group (BPS-003) increases basicity and solubility while slightly decreasing lipophilicity. These relationships provide actionable insights for medicinal chemists to fine-tune the properties of lead compounds to achieve a desired therapeutic profile.

Conclusion

The successful development of bromophenyl pyridazinyl sulfides as therapeutic agents is inextricably linked to a deep understanding and strategic manipulation of their physicochemical properties. This guide has outlined the core principles and provided robust, validated protocols for the determination of lipophilicity, solubility, and pKa. By integrating these experimental assessments early and systematically in the drug discovery workflow, research and development teams can make more informed decisions, mitigate late-stage failures, and ultimately accelerate the progression of promising candidates from the bench to the bedside. The self-validating nature of these protocols ensures the generation of reliable and reproducible data, forming a trustworthy foundation for any drug development program.

References

-

The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. Available at: [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. Available at: [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

-

DETERMINATION OF SOLUBILITY CLASS. California State University, Bakersfield. Available at: [Link]

-

Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

- Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

-

Shake Flask Method for Partition Coefficient. Scribd. Available at: [Link]

-

Synthesis of 3-Alkylthio-6-Allylthiopyridazine Derivatives and Their Antihepatocarcinoma Activity. Natural Product Sciences. Available at: [Link]

-

Compound solubility measurements for early drug discovery. Chemspace. Available at: [Link]

-

Pyridazine Derivatives. ARKIVOC. Available at: [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. PubMed. Available at: [Link]

-

The Experimental Determination of Solubilities. ACS Publications. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

-

Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

[The production and physicochemical characteristics of new pyridazinyl-3-methyl-4-phenylazo-5-pyrazolones]. PubMed. Available at: [Link]

-

Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

- 1. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. agilent.com [agilent.com]

- 4. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. mdpi.com [mdpi.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. image.campushomepage.com [image.campushomepage.com]

- 12. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Gas-Phase Dynamics of Novel Pyridazine Derivatives: A Mass Spectrometry Whitepaper

Executive Summary

Pyridazine derivatives have firmly established themselves as privileged scaffolds in modern drug discovery. Their unique physicochemical properties have been leveraged to develop a diverse array of therapeutics, including potent STING agonists for antitumor immunity[1], non-ulcerogenic COX-2 inhibitors[2], and targeted kinase inhibitors such as the anticancer agent ensartinib[3]. However, the same structural features that make pyridazines pharmacologically attractive—namely, the adjacent nitrogen atoms within the heteroaromatic ring—present distinct analytical challenges.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of pyridazine scaffolds not merely as a routine data collection exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth technical guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of novel pyridazine derivatives, detailing the causality behind fragmentation pathways, metabolite bioactivation, and the design of self-validating analytical workflows.

Gas-Phase Mechanistic Foundations: Ionization and Fragmentation

To accurately quantify and identify pyridazine derivatives, one must first understand their behavior in the gas phase.

Ionization Causality: In electrospray ionization (ESI), we invariably utilize positive ion mode (ESI+). The lone pairs on the adjacent nitrogens in the pyridazine ring readily accept a proton. To drive this thermodynamic equilibrium toward complete ionization, mobile phases must be strictly buffered with acidic modifiers. The addition of 0.1% formic acid or trifluoroacetic acid (TFA) ensures the pyridazine nitrogens remain fully protonated, which prevents peak tailing on the LC column and maximizes ion transmission into the mass spectrometer[1][4].

Fragmentation Causality: Under collision-induced dissociation (CID), the fragmentation of protonated pyridazines is heavily dependent on the nature of their substituents[5]. The N-N bond in an unsubstituted pyridazine ring is relatively weak, often leading to a characteristic neutral loss of molecular nitrogen (N₂, -28 Da). However, in heavily functionalized novel derivatives, the fragmentation energy is often absorbed by the substituents. For instance, in thieno-pyridazine isomers, the degree of fragmentation is dictated by the attachment point of the thienopyridine moiety, with N-benzyl substituted pyridazines predominantly yielding benzyl cations (m/z 91) rather than ring cleavage[5].

Fig 1. Typical CID fragmentation pathway of protonated pyridazine derivatives.

Metabolite Identification and Reactive Intermediates

A critical phase in the development of novel pyridazine drugs is mapping their metabolic fate, particularly the formation of reactive intermediates that could lead to off-target toxicity. High-resolution LC-MS/MS is indispensable for capturing these transient species.

-

Electrophilic Trapping: Pyridazine-3-carbonitriles can act as soft electrophiles. In human liver microsomes, these compounds undergo bioactivation to form reactive intermediates that are subsequently trapped by glutathione (GSH), resulting in the formation of stable thiazoline derivatives. MS/MS analysis of these metabolites typically reveals a diagnostic product ion at m/z 200, resulting from the cleavage of the thiazoline ring[4].

-

Iminium and Quinone Methide Formation: Complex pyridazine-containing drugs like ensartinib undergo unexpected bioactivation pathways. LC-MS/MS studies have revealed that the piperazine ring can be bioactivated to form unstable iminium ion species, while the dichlorophenyl ring undergoes oxidative defluorination to generate a quinone methide intermediate[3].

Quantitative Data Summary: MS Parameters & Fragmentation

To facilitate cross-class comparison, the following table summarizes the quantitative MS data and primary fragmentation behaviors of various pyridazine classes.

Table 1: Characteristic MS/MS Parameters for Pyridazine Derivatives

| Compound Class / Drug | Primary Application | Precursor Ion [M+H]⁺ | Primary Fragment Ions (m/z) | Key LC-MS/MS Modifiers |

| Thieno-pyridazines | Synthetic Intermediates | m/z 189 | 175, 147, 135, 106 | 0.1% Formic Acid |

| 3-(Fluoro-imidazolyl)pyridazines | STING Agonists | Compound-specific | Compound-specific | 0.1% TFA / Acetonitrile |

| Ensartinib Metabolites (M3/M4) | Anticancer (ALK Inhibitor) | m/z 577 | 463, 371, 327, 257, 120 | 0.1% Formic Acid |

| Pyridazine-3-carbonitriles | Cathepsin K Inhibitors | Compound-specific | m/z 200 (Thiazoline cleavage) | 0.1% Formic Acid |

Self-Validating LC-MS/MS Protocol for Pyridazine Bioanalysis

To ensure absolute trustworthiness in pharmacokinetic or metabolic studies, the analytical protocol must be a self-validating system. Every step must contain an internal check to guarantee data integrity.

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of biological matrix (e.g., plasma). Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled (SIL) internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Acetonitrile efficiently denatures matrix proteins, while the ice-cold temperature minimizes the degradation of highly reactive pyridazine metabolites (such as iminium ions).

-

Self-Validation Check: The SIL-IS perfectly co-elutes with the target analyte, validating extraction recovery and mathematically compensating for any matrix-induced ion suppression in the ESI source.

Step 2: UHPLC Separation

-

Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40 °C. Utilize a gradient elution of Solvent A (Water + 0.1% Formic acid) and Solvent B (Acetonitrile + 0.1% Formic acid)[4].

-

Causality: The hydrophobic C18 stationary phase provides excellent retention for functionalized pyridazines. The 0.1% formic acid ensures the pyridazine nitrogens remain protonated throughout the chromatographic run, maintaining sharp peak shapes and maximizing ESI+ efficiency[1][4].

-

Self-Validation Check: Inject a solvent blank immediately following the highest calibration standard. The absence of a peak at the analyte's retention time validates that there is zero column carryover.

Step 3: MS/MS Optimization and Acquisition

-

Action: Set the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Optimize the Declustering Potential (DP) and Collision Energy (CE) via direct syringe infusion of a 1 µg/mL neat standard.

-

Causality: Pyridazine derivatives vary wildly in their gas-phase stability. Optimizing the CE ensures the precursor ion is depleted just enough to generate abundant, structurally diagnostic product ions without shattering the molecule into non-specific, low-mass fragments.

-

Self-Validation Check: Monitor the ratio of the quantifier transition (most abundant fragment) to the qualifier transition (second most abundant fragment). A consistent ion ratio (± 20%) across all Quality Control (QC) levels validates the absence of co-eluting isobaric interferences.

Fig 2. Self-validating LC-MS/MS workflow for pyridazine derivative bioanalysis.

Conclusion

The mass spectrometric analysis of novel pyridazine derivatives demands a rigorous, mechanistically grounded approach. By understanding the fundamental ionization and fragmentation behaviors of the pyridazine nucleus—and by implementing self-validating LC-MS/MS workflows—researchers can accurately map complex metabolic pathways, identify reactive intermediates, and accelerate the development of next-generation therapeutics.

References

- Title: A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines Source: Arkivoc URL

- Title: Discovery of 3-(Fluoro-imidazolyl)

- Source: PMC (National Institutes of Health)

- Title: Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology - ACS Publications URL

- Source: Drug Design, Development and Therapy (Dovepress)

Sources

A Technical Guide to the Crystal Structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide: A Hypothetical Case Study for Drug Development Professionals

This in-depth technical guide delves into the structural elucidation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a novel pyridazine derivative with potential applications in medicinal chemistry. As experimental data for this specific compound is not publicly available, this document serves as a comprehensive, hypothetical case study. It is designed to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis, characterization, and crystallographic analysis of similar heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references from the field.

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, renowned for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] The presence of two adjacent nitrogen atoms in the six-membered ring imparts a high dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and drug-target interactions.[1][2] The structural analysis of new pyridazine derivatives is therefore paramount for understanding their structure-activity relationships (SAR) and for guiding the development of more potent and selective drugs.

This guide focuses on the hypothetical crystal structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a molecule designed to explore the chemical space around the pyridazine core. The strategic incorporation of a bromophenyl sulfide moiety is intended to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of the Target Compound

The synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide can be approached through a regioselective nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established methodologies for the preparation of similar pyridazine derivatives.[5]

Proposed Synthetic Pathway:

A plausible synthetic route would involve the reaction of a suitable dichloropyridazine precursor with 4-bromothiophenol. The regioselectivity of the substitution would be a key aspect to control, potentially influenced by the electronic nature of the substituents on the pyridazine ring.

Caption: Proposed synthesis of the target compound.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[6] The following sections detail the hypothetical experimental workflow for the crystallographic analysis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6] A slow evaporation method would be employed to grow crystals suitable for data collection.

Experimental Protocol:

-

Purification: The synthesized compound is purified by column chromatography to achieve high purity.

-

Solvent Selection: A range of solvents and solvent mixtures are screened to find a system where the compound has moderate solubility.

-

Crystal Growth: A near-saturated solution of the purified compound is prepared in the selected solvent system. The solution is filtered to remove any dust particles and left for slow evaporation at a constant temperature in a vibration-free environment.

Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected and processed to solve and refine the crystal structure.

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement parameters for 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₆H₁₀BrClN₂S |

| Formula weight | 377.69 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.21(2) |

| Volume (ų) | 1489.9(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.683 |

| Absorption coefficient (mm⁻¹) | 3.456 |

| F(000) | 752 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8543 |

| Independent reflections | 3421 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.125 |

Molecular and Crystal Structure Analysis

The hypothetical crystal structure would reveal key insights into the molecular conformation and intermolecular interactions governing the solid-state packing.

Caption: Molecular structure of the target compound.

Molecular Conformation

The analysis of the hypothetical structure would likely show that the pyridazine ring is essentially planar. The dihedral angles between the pyridazine ring and the appended phenyl and bromophenyl rings would be crucial in defining the overall molecular shape. These angles are influenced by steric hindrance and electronic effects between the substituents.

Intermolecular Interactions

In the solid state, molecules are expected to pack in a way that maximizes favorable intermolecular interactions. Based on the functional groups present, the following interactions would be anticipated:

-

π-π Stacking: The aromatic rings (pyridazine, phenyl, and bromophenyl) could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[7][8]

-

C-H···π Interactions: Hydrogen atoms from one molecule could interact with the π-electron clouds of the aromatic rings of neighboring molecules.

-

Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding interactions with electron-rich atoms of adjacent molecules.

Spectroscopic Characterization

In addition to X-ray crystallography, other spectroscopic techniques are essential for the comprehensive characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution.[9] The chemical shifts and coupling constants would provide detailed information about the electronic environment of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Conclusion and Future Perspectives

This technical guide has presented a hypothetical yet comprehensive overview of the structural elucidation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. By outlining a plausible synthetic route and detailing the state-of-the-art techniques for crystallization, X-ray diffraction, and spectroscopic analysis, this document provides a valuable resource for researchers in the field of drug discovery. The insights gained from such structural studies are critical for understanding the properties of novel pyridazine derivatives and for the rational design of future therapeutic agents. Further experimental work is required to validate the hypotheses presented in this guide and to fully explore the potential of this and related compounds.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124.

-

Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrido[2,3-d]- and pyrido[3,4-d]-pyridazine have been synthesized by removal of hydrazino, chloro, and mercapto groups from the substituted derivatives and. (n.d.). ConnectSci. Retrieved from [Link]

- A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems. (2025). BenchChem.

- Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 28, 1177-1183.

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).

- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Growing Science.

- Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Deriv

- Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (n.d.). Academia.edu.

- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3521.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).

- Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025). PMC.

- Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 11(21), 5949-5954.

- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2021). MDPI.

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC.

- Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Compar

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9046-9057.

- Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (n.d.). PMC.

- Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., ... & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138.

- Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen yl)methoxy]phenyl}-1,2-oxazole. (n.d.). AVESİS.

- The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021).

- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.).

- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. (2020).

- Shkurko, O. P., Kuznetsov, S. A., Denisov, A. Y., & Mamaev, V. P. (1986). Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines. Chemistry of Heterocyclic Compounds, 22(7), 804-807.

- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.). AVESİS.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijcrt.org [ijcrt.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on Substituted Phenylpyridazinyl Sulfides: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of substituted phenylpyridazinyl sulfides, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities with a focus on antimicrobial and anticancer properties, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Prominence of the Pyridazine Scaffold in Medicinal Chemistry

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design.

The Pyridazine Moiety: A Privileged Structure

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[1] The presence of the two nitrogen atoms imparts unique physicochemical properties, influencing factors such as polarity, hydrogen bonding capacity, and metabolic stability, which are crucial for drug-like properties. Pyridazine derivatives have a well-documented history of diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

Emergence of Phenylpyridazinyl Sulfides as Bioactive Agents

Among the vast landscape of pyridazine derivatives, those featuring a phenyl group and a sulfide linker have emerged as a particularly promising class of compounds. The combination of the pyridazine core, the versatile phenyl ring which allows for a wide range of substitutions, and the flexible sulfide linkage creates a molecular framework with significant potential for interacting with various biological targets. This guide will specifically focus on the synthesis, biological evaluation, and structure-activity relationships of these substituted phenylpyridazinyl sulfides.

Synthetic Strategies for Substituted Phenylpyridazinyl Sulfides

The synthesis of substituted phenylpyridazinyl sulfides can be achieved through several reliable methods, primarily involving the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a substituted thiophenol.

General Reaction Scheme

A common and efficient method for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a halogenated pyridazine with a thiol. For instance, 3-amino-6-(phenylthio)pyridazine can be synthesized from 3-amino-6-chloropyridazine and thiophenol.[1] This versatile reaction allows for the introduction of a wide variety of substituted phenylthio moieties at the 6-position of the pyridazine ring.

Caption: General Synthetic Scheme for Substituted Phenylpyridazinyl Sulfides.

Key Synthetic Methodologies

The most prevalent method for synthesizing phenylpyridazinyl sulfides is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a chloropyridazine derivative with a substituted thiophenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Alternatively, pyridazinone precursors can be utilized. For example, a 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone can be treated with phosphorus oxychloride to yield the corresponding 3-chloro-6-substituted phenylpyridazine.[4] This intermediate can then undergo nucleophilic substitution with a thiophenol as described above.

Experimental Protocol: A Representative Synthesis of 3-Amino-6-(phenylthio)pyridazine

This protocol is a general representation and may require optimization for specific substrates.[1]

Materials:

-

3-amino-6-chloropyridazine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add thiophenol (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | To determine the number, environment, and connectivity of protons. | Characteristic signals for the pyridazine and phenyl ring protons, as well as any substituents. |

| ¹³C NMR | To determine the number and type of carbon atoms. | Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. | Characteristic absorption bands for C-S, C=N, N-H (if present), and other functional groups. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, S). | The experimental percentages should be in close agreement with the calculated values. |

Biological Activities and Therapeutic Potential

Substituted phenylpyridazinyl sulfides have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The pyridazine scaffold is a core component of numerous compounds with demonstrated antibacterial and antifungal activities.[5][6] The incorporation of a phenylthio group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls and exert its effect.

Several studies have reported the synthesis and antimicrobial evaluation of pyridazine derivatives. For instance, some hydrazone derivatives of pyridazine have shown significant activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7] While specific data for a broad range of substituted phenylpyridazinyl sulfides is still emerging, the initial findings are promising.

| Compound/Series | Target Microorganism | MIC (µg/mL) | Reference |

| Pyridazinone Derivative IIIa | Streptococcus pyogenes | - (Excellent Activity) | [5] |

| Pyridazinone Derivative IIIa | Escherichia coli | - (Excellent Activity) | [5] |

| Pyridazinone Derivative IIId | Staphylococcus aureus | - (Very Good Activity) | [5] |

| Hydrazone Derivative 15(d) | Staphylococcus aureus | - (Highest Activity) | [7] |

| Hydrazone Derivative 15(d) | Escherichia coli | - (Highest Activity) | [7] |

Note: Specific MIC values were not always provided in the cited literature; qualitative descriptions of activity are included where applicable.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [1]

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Pyridazine derivatives are known to exhibit significant anticancer properties through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.[1][2] The substitution pattern on both the phenyl and pyridazine rings plays a crucial role in determining the potency and selectivity of these compounds.

The anticancer activity of substituted phenylpyridazinyl sulfides is believed to be multifactorial. One of the key mechanisms is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8] For example, some pyridazine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.[2]

Caption: Inhibition of Kinase Signaling by Phenylpyridazinyl Sulfides.

Numerous studies have evaluated the anticancer activity of pyridazine derivatives against various cancer cell lines. While specific IC₅₀ values for a wide range of substituted phenylpyridazinyl sulfides are not extensively compiled, related pyridazinone derivatives have shown potent activity.

| Compound/Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazinone Derivative | HepG2 (Liver) | - (Significant Cytotoxicity) | [2] |

| 3-oxo-2,3-dihydropyridazine derivatives | Jurkat (T-cell leukemia) | - | [9] |

| 3-oxo-2,3-dihydropyridazine derivatives | CCRF-CEM (T-cell leukemia) | - | [9] |

| 3-alkylthio-6-allylthiopyridazine | Hepatocarcinoma cells | - (Chemopreventive activity) | [10] |

Note: Specific IC₅₀ values were not always provided in the cited literature; qualitative descriptions of activity are included where applicable.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted phenylpyridazinyl sulfides is highly dependent on the nature and position of the substituents on both the phenyl and pyridazine rings.

Influence of Substituents on the Phenyl Ring

The electronic and steric properties of the substituents on the phenyl ring can significantly impact the compound's activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions (ortho, meta, para) can modulate the compound's interaction with its biological target. For example, in a series of pyridazinone derivatives, the presence of a chloro group on the phenyl ring was found to be beneficial for antifungal activity.[6]

Impact of the Pyridazine Core Substitution Pattern

The substitution pattern on the pyridazine ring is equally important. The presence of different functional groups at various positions can influence the compound's solubility, metabolic stability, and binding affinity. For instance, the introduction of an amino group at the 3-position can provide an additional site for hydrogen bonding, potentially enhancing the compound's interaction with its target.

The Role of the Sulfide Linker

The sulfide linker provides a degree of conformational flexibility, allowing the phenyl and pyridazine rings to adopt an optimal orientation for binding to the target. The sulfur atom itself can also participate in interactions with the biological target.

Caption: Structure-Activity Relationship (SAR) Summary.

Future Perspectives and Drug Development Challenges

Substituted phenylpyridazinyl sulfides represent a promising class of compounds with significant therapeutic potential. However, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological properties.

Lead Optimization Strategies

Future research should focus on the synthesis of a wider range of analogues to establish more detailed structure-activity relationships. This will involve the systematic variation of substituents on both the phenyl and pyridazine rings to improve potency, selectivity, and pharmacokinetic properties.

Overcoming Challenges in Drug Development

As with any drug development program, challenges such as optimizing metabolic stability, reducing off-target effects, and ensuring a favorable safety profile will need to be addressed.

Novel Applications and Future Research Directions

Beyond their antimicrobial and anticancer activities, substituted phenylpyridazinyl sulfides may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.[1] Further screening against a broader range of biological targets could uncover novel therapeutic applications for this versatile class of compounds.

Conclusion

Substituted phenylpyridazinyl sulfides are a compelling class of heterocyclic compounds with a diverse range of biological activities. Their straightforward synthesis and the tunability of their structure make them an attractive scaffold for medicinal chemists. While further research is needed to fully realize their therapeutic potential, the existing body of evidence strongly suggests that these compounds will continue to be an important area of investigation in the quest for novel and effective therapeutic agents.

References

-

Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013). European Journal of Medicinal Chemistry. [Link]

-

The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing. [Link]

-

Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one. (2008). European Journal of Medicinal Chemistry. [Link]

- Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. (2009).

-

Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]

-

WO/2009/154769 SUBSTITUTED PYRIDAZINE CARBOXAMIDE COMPOUNDS AS KINASE INHIBITOR COMPOUNDS. (2009). WIPO Patentscope. [Link]

-

Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (n.d.). PDF from researchgate.net. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. (2019). Archiv der Pharmazie. [Link]

-

Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. (2016). Molecules. [Link]

-

Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

-

Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research. [Link]

-

Pyrrolopyridazine MEK inhibitors. (n.d.). Academia.edu. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 7. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of novel 3,6-disubstituted pyridazine compounds

Engineering the 3,6-Disubstituted Pyridazine Scaffold: A Technical Guide to Desymmetrization, Synthesis, and Kinase Inhibition

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the physicochemical liabilities of highly lipophilic scaffolds. The 3,6-disubstituted pyridazine core offers an elegant solution. Characterized by two adjacent nitrogen atoms, this privileged pharmacophore provides a strong dipole moment, acts as a potent hydrogen bond acceptor, and significantly improves aqueous solubility compared to traditional phenyl or pyridine rings.

This whitepaper provides an in-depth, mechanistic guide to the sequential desymmetrization of 3,6-dichloropyridazine, translating theoretical organic chemistry into field-proven, self-validating experimental protocols for the development of novel kinase inhibitors.

Synthetic Causality: The Logic of Desymmetrization

The synthesis of 3,6-disubstituted pyridazines almost universally begins with 3,6-dichloropyridazine. The strategic challenge lies in breaking the symmetry of this molecule without triggering uncontrolled bis-substitution.

Why run SNAr before cross-coupling? Mechanistically, the starting material is a highly symmetrical, electron-deficient electrophile. The electron-withdrawing nature of the diazine ring makes the C-Cl bonds extremely susceptible to nucleophilic attack. If one were to attempt a Palladium-catalyzed cross-coupling first, the oxidative addition of Pd(0) into the highly reactive C-Cl bonds could lead to uncontrolled bis-coupling or catalyst poisoning 1[1].

By performing a Nucleophilic Aromatic Substitution (SNAr) first, the incoming nucleophile (e.g., an amine or alkoxide) donates electron density back into the pyridazine ring. This electronic enrichment effectively deactivates the second chlorine atom toward further nucleophilic attack, allowing us to isolate the mono-substituted intermediate with >95% regioselectivity. The remaining, deactivated C-Cl bond is now perfectly tuned for a controlled, Palladium-catalyzed Suzuki-Miyaura cross-coupling2[2].

Workflow for the stepwise desymmetrization of 3,6-dichloropyridazine.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, I have designed the following two-step protocol as a self-validating system. Each phase contains built-in analytical checkpoints to confirm the mechanistic transitions described above.

Phase 1: Regioselective SNAr (Synthesis of 3-amino-6-chloropyridazine)

-

Reagents: 3,6-dichloropyridazine (1.0 eq), Morpholine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), n-butanol (0.2 M).

-

Causality: n-butanol is selected as the solvent because its boiling point (117 °C) provides sufficient thermal energy to drive the SNAr without requiring pressurized microwave vessels. DIPEA acts as a non-nucleophilic proton sink, preventing the morpholine from being consumed as a salt.

-

Procedure:

-

Dissolve 3,6-dichloropyridazine in n-butanol at room temperature.

-

Add DIPEA, followed by dropwise addition of morpholine.

-

Reflux the mixture at 110 °C for 4–6 hours.

-

-

Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 7:3). The product will show a lower Rf spot due to increased polarity. Critically, LC-MS must show the [M+H]+ peak corresponding only to the mono-adduct. The absence of a di-adduct mass confirms the electronic deactivation of the ring.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Reagents: 3-amino-6-chloropyridazine intermediate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

-

Causality: The biphasic Dioxane/H2O system ensures the solubility of both the organic substrates and the inorganic base. K2CO3 is critical for forming the reactive boronate complex, which facilitates the transmetalation step. Pd(dppf)Cl2 is selected because its bidentate ligand (dppf) suppresses unwanted reductive dehalogenation side-reactions1[1].

-

Procedure:

-

Degas the Dioxane/H2O mixture by bubbling N2 for 15 minutes.

-

Combine the intermediate, boronic acid, and K2CO3 in the solvent.

-

Add Pd(dppf)Cl2 under a stream of N2 and heat to 90 °C for 12 hours.

-

-

Validation Checkpoint: Complete consumption of the intermediate via LC-MS. Upon completion, cooling the reaction and adding excess water will cause the highly crystalline 3,6-disubstituted pyridazine to precipitate, providing an elegant, self-purifying isolation step.

Biological Application: Kinase Inhibition Pathways

Once synthesized, 3,6-disubstituted pyridazines serve as exceptional ATP-competitive kinase inhibitors. The nitrogen atoms in the pyridazine core act as potent hydrogen bond acceptors, anchoring the molecule to the kinase hinge region. Recent literature highlights their efficacy against targets such as Cyclin-Dependent Kinase 2 (CDK2)3[3] and c-Jun N-terminal kinase-1 (JNK1)4[4].

By blocking the ATP pocket of JNK1, these compounds curb the phosphorylation of downstream targets like c-Jun and c-Fos, ultimately restoring p53 activity and inducing apoptosis in tumor cells4[4].

JNK1 signaling pathway inhibition by 3,6-disubstituted pyridazines.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the sequential substitution strategy allows for rapid library generation. The table below summarizes the in vitro anti-proliferative activity of several optimized 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines, demonstrating the profound impact of C3 and C6 functionalization on biological efficacy3[3] 4[4].

| Compound ID | C3 Substitution | C6 Substitution | Primary Target | IC50 (T-47D) | IC50 (MDA-MB-231) |

| 11l | Morpholine | 4-Fluorophenyl | CDK2 | 0.43 ± 0.01 µM | 0.99 ± 0.03 µM |

| 11m | Morpholine | 4-Methoxyphenyl | CDK2 | 1.57 ± 0.05 µM | 2.34 ± 0.08 µM |

| 9e | 4-Fluorophenyl | Substituted Piperazine | JNK1 | 79.98% (Inh. at 10 µM) | 63.82% (Inh. at 10 µM) |

*Note: JNK1 data for compound 9e is reported as percentage growth inhibition rather than absolute IC50 .

References

-